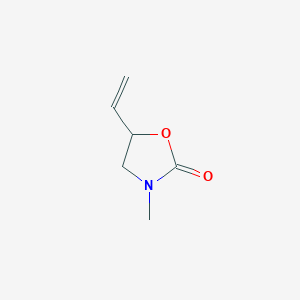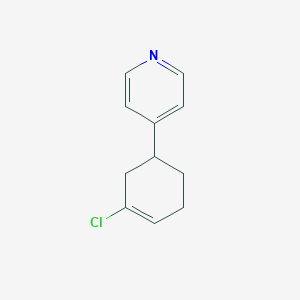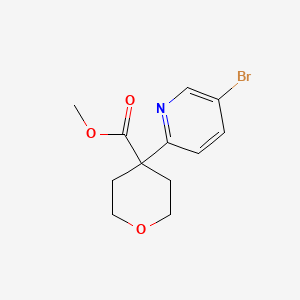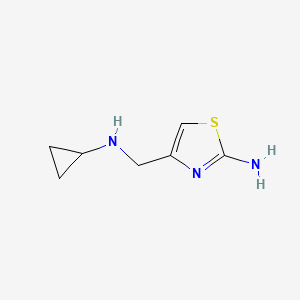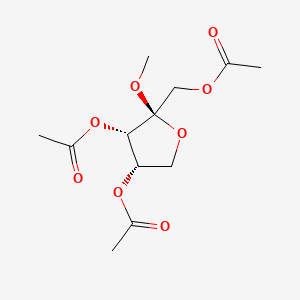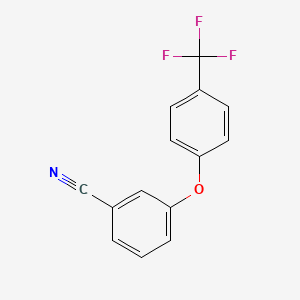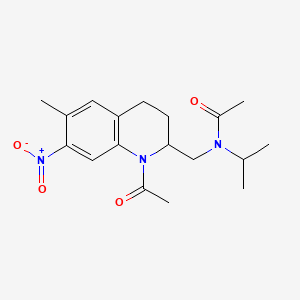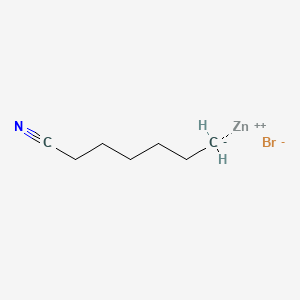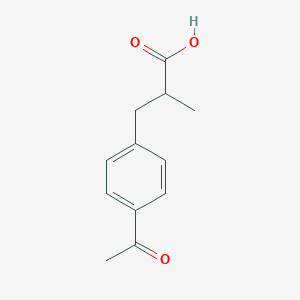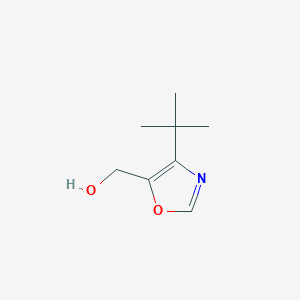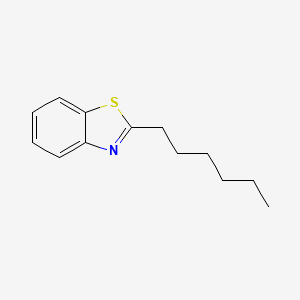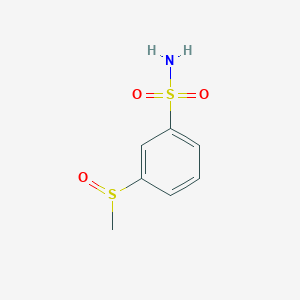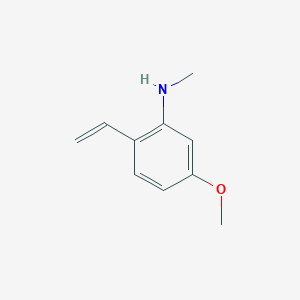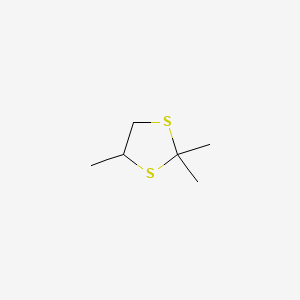
2,2,4-Trimethyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a heterocyclic compound containing two sulfur atoms and is known for its distinctive structure and reactivity.
Méthodes De Préparation
2,2,4-Trimethyl-1,3-dithiolane can be synthesized through the cyclization of 1,2-propanedithiol with acetone under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2,2,4-Trimethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield thiols.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1,3-dithiolane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to form stable thioacetal linkages.
Industry: It is used as an extractant and complexing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1,3-dithiolane involves its ability to form stable thioacetal linkages with carbonyl compounds. This reactivity is facilitated by the presence of the two sulfur atoms, which can interact with electrophilic centers in other molecules . The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethyl-1,3-dithiolane can be compared with other similar compounds such as:
1,3-Dithianes: These compounds also contain two sulfur atoms in a six-membered ring but differ in their reactivity and stability.
1,3-Dioxolanes: These compounds contain oxygen atoms instead of sulfur and have different chemical properties and applications.
1,2-Dithiolanes: These compounds have a five-membered ring structure and exhibit different reactivity due to the geometric constraints imposed by the ring.
This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
5862-53-3 |
|---|---|
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |
Clé InChI |
CRVLTUAGMFKJEA-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC(S1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


